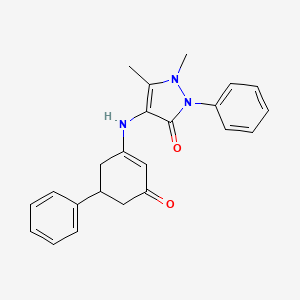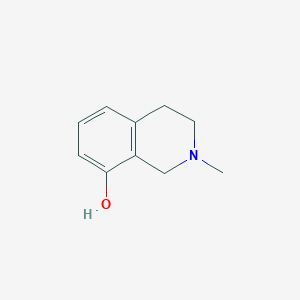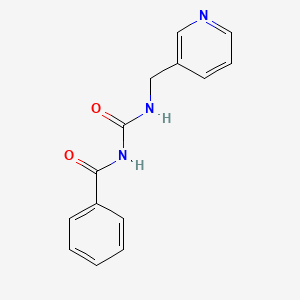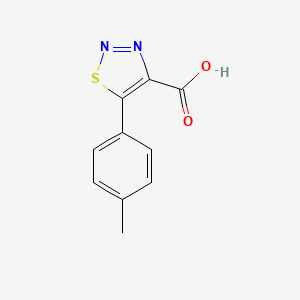
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one, known as DMPCP, is a type of pyrazoline compound that has been the subject of scientific research due to its potential applications in various fields. DMPCP has a unique chemical structure, which gives it unique properties that can be used in a variety of applications.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of enaminonitriles and related pyrazolone derivatives in the synthesis of a wide variety of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines. These compounds are synthesized through various reactions involving key intermediates derived from pyrazolone bases. The ability to generate a diverse set of structures underlines the importance of pyrazolone derivatives in medicinal chemistry and organic synthesis (Fadda et al., 2012).
Antimicrobial and Anticancer Activities
Pyrazolone derivatives have been synthesized and evaluated for their antimicrobial activities. Some studies have found that these compounds exhibit moderate to good antibacterial activities against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This indicates the potential of pyrazolone-based compounds in developing new antimicrobial agents (Asiri & Khan, 2010). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and shown to possess anticancer activity, highlighting the therapeutic potential of pyrazolone analogs in oncology (Abdellatif et al., 2014).
Molecular Properties and Drug Development
The molecular properties of pyrazolone derivatives, including predictions related to drug-likeness and antimicrobial activity, have been studied to identify potential candidates for drug development. Such studies aim at optimizing the pharmacological profile of these compounds, making them suitable for further development as therapeutic agents (Ahsan et al., 2011).
properties
IUPAC Name |
1,5-dimethyl-4-[(3-oxo-5-phenylcyclohexen-1-yl)amino]-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-22(23(28)26(25(16)2)20-11-7-4-8-12-20)24-19-13-18(14-21(27)15-19)17-9-5-3-6-10-17/h3-12,15,18,24H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEQSDJAWZLMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4-((3-oxo-5-phenylcyclohex-1-enyl)amino)-1-phenyl-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)
![1-Ethyl-N-[2-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-sulfonamide](/img/structure/B2656620.png)

![Tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2656624.png)
![1-[2-Phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2656625.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)


![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
